3-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
Description
Structural Classification and Nomenclature
The systematic IUPAC name this compound delineates its architecture with precision. The core structure comprises a benzene ring substituted at the 3-position with a chlorine atom and at the 1-position with a sulfonamide group ($$-\text{SO}2\text{NH}2$$). This sulfonamide moiety is linked to a 1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl group, which introduces a partially saturated quinoline system modified by an ethanesulfonyl substituent.
Key structural features include:
- Tetrahydroquinoline scaffold : A six-membered aromatic ring fused to a partially saturated six-membered nitrogen-containing ring, providing conformational rigidity.
- Dual sulfonamide groups : The ethanesulfonyl group ($$-\text{SO}2\text{C}2\text{H}_5$$) at position 1 of the tetrahydroquinoline and the benzene sulfonamide group create distinct electronic environments for molecular interactions.
- Chlorine substituent : Positioned meta to the sulfonamide on the benzene ring, this halogen enhances electrophilic character and influences binding specificity.
The molecular geometry facilitates dual-site interactions with biological targets, particularly enzymes containing zinc ions in their active sites, such as carbonic anhydrases. Comparative analysis with related structures (Table 1) highlights its unique combination of substituents.
Table 1: Structural Comparison of Related Sulfonamide-Tetrahydroquinoline Derivatives
Historical Context in Sulfonamide-Based Drug Discovery
Sulfonamides revolutionized antimicrobial therapy following the 1932 discovery of Prontosil, with subsequent derivatives expanding into diuretics, anticonvulsants, and enzyme inhibitors. The compound emerges from three generations of sulfonamide development:
- First-generation : Simple aromatic sulfonamides (e.g., sulfanilamide) targeting bacterial dihydropteroate synthase.
- Second-generation : Heterocyclic hybrids (e.g., acetazolamide) inhibiting carbonic anhydrase isoforms.
- Third-generation : Polypharmacological agents combining sulfonamides with privileged scaffolds like tetrahydroquinoline for enhanced selectivity.
This evolution reflects the strategic incorporation of tetrahydroquinoline to exploit its:
- Planar aromaticity : For π-π stacking with protein residues.
- Basic nitrogen : For protonation-dependent binding in enzymatic pockets.
- Spatial flexibility : Allowing adaptation to diverse binding sites.
Patent literature reveals intensified interest in tetrahydroquinoline-sulfonamide conjugates since 2020, particularly for central nervous system and metabolic targets. The ethanesulfonyl group in this compound represents a deliberate shift from traditional arylsulfonyl moieties, potentially reducing off-target interactions while maintaining sulfonamide-mediated zinc coordination.
Position Within Tetrahydroquinoline Pharmacophores
Tetrahydroquinolines occupy a critical niche in medicinal chemistry due to their balanced lipophilicity ($$ \log P \approx 3.1 $$) and ability to mimic natural alkaloids. The subject compound distinguishes itself through:
A. Sulfonamide Positioning
Unlike earlier tetrahydroquinoline derivatives bearing single sulfonamide groups, this molecule features two sulfonamide moieties—a structural rarity that may enable bidentate binding to metalloenzymes. Molecular modeling suggests the benzene sulfonamide anchors to catalytic zinc ions, while the ethanesulfonyl group stabilizes adjacent hydrophobic residues.
B. Electronic Modulation
The chlorine atom inductively withdraws electron density from the benzene ring, polarizing the sulfonamide group and enhancing hydrogen-bond donation capacity. This effect is quantified by computed electrostatic potential maps showing a $$-0.32 \, e$$ charge on the sulfonamide oxygen atoms.
C. Conformational Effects
Partial saturation of the quinoline ring reduces planarity compared to fully aromatic systems, potentially improving solubility. Energy calculations indicate the tetrahydroquinoline adopts a boat conformation in aqueous environments, exposing the ethanesulfonyl group for solvent interactions.
Comparative studies with unsubstituted tetrahydroquinoline sulfonamides demonstrate a 15-fold increase in carbonic anhydrase IX inhibition ($$ K_i = 4.2 \, \text{nM} $$) for the chlorinated derivative, underscoring the critical role of substituent engineering.
Properties
IUPAC Name |
3-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S2/c1-2-25(21,22)20-10-4-5-13-8-9-15(12-17(13)20)19-26(23,24)16-7-3-6-14(18)11-16/h3,6-9,11-12,19H,2,4-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLCZPFPTYACBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves the following steps:
Formation of the tetrahydroquinoline ring: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the ethanesulfonyl group: This step involves the reaction of the tetrahydroquinoline derivative with ethanesulfonyl chloride in the presence of a base such as triethylamine.
Sulfonamide formation: Finally, the sulfonamide group is introduced by reacting the chlorinated intermediate with benzene-1-sulfonamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The chlorine atom in the compound makes it susceptible to nucleophilic substitution reactions, where the chlorine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it a candidate for drug development.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is primarily based on its ability to inhibit enzymes that are crucial for bacterial growth and survival. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial DNA replication and cell division.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Structural Features
Biological Activity
3-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a tetrahydroquinoline moiety with a sulfonamide group, which may enhance its pharmacological profile.
Chemical Structure
The compound's structure can be represented as follows:
This formula indicates the presence of a chloro group, an ethanesulfonyl group, and a sulfonamide functional group, contributing to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly as an enzyme inhibitor. Notably, it has been identified as a potential inhibitor of carbonic anhydrase (CA), an enzyme involved in various physiological processes such as respiration and acid-base balance .
Anticancer Properties
Studies have explored the anticancer potential of similar sulfonamide compounds. For instance, benzenesulfonamides have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have shown that compounds with related structures can inhibit cell proliferation in breast cancer (MDA-MB-468) and leukemia (CCRF-CM) cell lines with IC50 values ranging from 1.48 to 9.83 µM . These findings suggest that this compound may possess similar anticancer properties.
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of carbonic anhydrase. Kinetic studies have shown that the compound binds to the active site of the enzyme, thereby reducing its activity. This inhibition can lead to therapeutic effects in conditions where carbonic anhydrase is dysregulated.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption and distribution characteristics; however, detailed pharmacokinetic studies are required to establish its safety and efficacy in clinical settings.
Case Studies and Experimental Findings
Several experimental studies have investigated the biological activity of sulfonamide derivatives:
| Study | Findings |
|---|---|
| Wu et al., 1999 | Identified sulfonamides as potential endothelin receptor inhibitors affecting cardiovascular function. |
| Schwartz et al., 1995 | Demonstrated that certain sulfonamides could inhibit carbonic anhydrase in models of heart failure. |
| Figueroa-Valverde et al., 2023 | Evaluated the effect of benzenesulfonamides on coronary resistance using isolated rat heart models. |
These studies collectively indicate that sulfonamide derivatives can influence various biological pathways and highlight the importance of further research into their mechanisms and therapeutic applications.
Q & A
Basic: What are the standard synthetic routes for 3-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide?
Methodological Answer:
The synthesis typically involves sequential sulfonylation and cyclization steps. A common approach includes:
- Step 1: Reacting 7-amino-1,2,3,4-tetrahydroquinoline with ethanesulfonyl chloride in pyridine or dichloromethane under inert conditions to form the ethanesulfonyl-tetrahydroquinoline intermediate .
- Step 2: Coupling the intermediate with 3-chlorobenzenesulfonyl chloride using a base (e.g., DMAP) to install the sulfonamide group. Reaction conditions (e.g., solvent, temperature) must be optimized to avoid side reactions like over-sulfonation .
- Purification: Column chromatography or recrystallization using petroleum ether/ethyl acetate mixtures is recommended for isolating the final compound .
Advanced: How can synthetic yield be optimized using Design of Experiments (DoE) principles?
Methodological Answer:
Key factors to optimize include reagent stoichiometry, solvent polarity, and reaction temperature. For example:
- Variable Screening: Use a fractional factorial design to identify critical parameters (e.g., molar ratio of ethanesulfonyl chloride to amine, reaction time).
- Response Surface Methodology (RSM): Optimize interactions between temperature (e.g., 0–25°C) and solvent (e.g., pyridine vs. DCM) to maximize yield .
- Validation: Replicate the optimized protocol under flow-chemistry conditions to enhance reproducibility and scalability .
Basic: What spectroscopic techniques are essential for structural characterization?
Methodological Answer:
- H/C NMR: Confirm the presence of the tetrahydroquinoline ring (δ 1.5–2.5 ppm for methylene groups) and sulfonamide protons (δ 7.5–8.5 ppm for aromatic sulfonyl) .
- HRMS: Validate molecular weight (e.g., [M+H]+ ion) and isotopic patterns for chlorine .
- IR Spectroscopy: Identify sulfonamide S=O stretches (~1350 cm) and N-H bending (~1550 cm) .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Methodological Answer:
- Core Modifications: Synthesize analogs with substitutions on the benzene ring (e.g., 4-Cl → 4-OCH) or tetrahydroquinoline (e.g., ethanesulfonyl → cyclopropanesulfonyl) to assess electronic/steric effects .
- Biological Assays: Test analogs against target enzymes (e.g., carbonic anhydrase) or microbial strains to correlate substituents with activity. Use dose-response curves (IC/MIC values) for quantitative comparisons .
- Computational Modeling: Perform molecular docking to predict binding affinities based on substituent polarity and steric bulk .
Advanced: How to resolve contradictions in reported bioactivity data?
Methodological Answer:
Discrepancies may arise from:
- Assay Variability: Standardize protocols (e.g., broth microdilution for antimicrobial testing) and include positive controls (e.g., ciprofloxacin) .
- Compound Purity: Use HPLC (C18 column, acetonitrile/water gradient) to verify purity >95% before biological testing .
- Structural Confirmation: Re-analyze conflicting compounds via H NMR to rule out regioisomeric impurities .
Basic: What analytical methods ensure compound purity for pharmacological studies?
Methodological Answer:
- HPLC: Use a reversed-phase C18 column with UV detection (λ = 254 nm) and acetonitrile/water (70:30) mobile phase. Retention time consistency confirms purity .
- TLC: Monitor reactions using silica plates and ethyl acetate/hexane (1:1) eluent; visualize under UV or iodine vapor .
- Elemental Analysis: Validate C, H, N, S, and Cl percentages within ±0.3% of theoretical values .
Advanced: How to evaluate stability under physiological conditions?
Methodological Answer:
- pH Stability: Incubate the compound in buffers (pH 2–8) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts with LC-MS .
- Light/Temperature Sensitivity: Store samples under accelerated conditions (40°C, 75% RH) and assess crystallinity via XRPD to detect polymorphic changes .
Advanced: What strategies improve solubility for in vivo studies?
Methodological Answer:
- Co-Solvent Systems: Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility without toxicity .
- Salt Formation: React the sulfonamide with sodium bicarbonate to form a water-soluble sodium salt .
- Nanoformulation: Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .
Basic: How to validate target engagement in biological systems?
Methodological Answer:
- Enzyme Inhibition Assays: Measure inhibition of carbonic anhydrase isoforms (e.g., hCA II) using stopped-flow CO hydration assay .
- Cellular Uptake: Use fluorescently tagged analogs (e.g., FITC conjugation) and confocal microscopy to track intracellular localization .
Advanced: How to address synthetic bottlenecks in scaling up?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
